4-Dimethylaminopyridine

Descripción

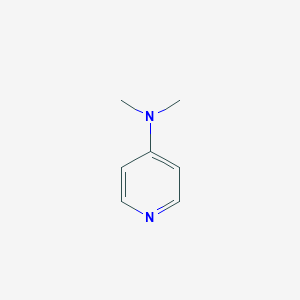

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFNPMBLIVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Record name | 4-dimethylaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044369 | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 4-Dimethylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-58-3 | |

| Record name | 4-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Dmap Catalyzed Reactions

General Mechanisms of DMAP-Catalyzed Acylation

The most common application of DMAP is in the acylation of alcohols, a fundamental transformation in organic chemistry. utrgv.edu The generally accepted mechanism for DMAP-catalyzed acylation, particularly with acylating agents like acid anhydrides, proceeds via a nucleophilic catalysis pathway. wikipedia.orgnih.gov This pathway involves the initial activation of the acylating agent by DMAP to form a highly reactive intermediate, which is subsequently attacked by the alcohol.

The catalytic cycle commences with the nucleophilic attack of the pyridine (B92270) nitrogen of DMAP on the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). bdmaee.netresearchgate.net This initial step leads to the formation of a key reactive intermediate: the N-acylpyridinium ion, paired with a carboxylate counterion. wikipedia.orgnih.gov This intermediate is significantly more electrophilic and, therefore, a much more potent acylating agent than the starting anhydride (B1165640). bdmaee.netvaia.com The stability of this acylpyridinium cation is enhanced by resonance, a factor that contributes to the high efficacy of the catalytic process. bham.ac.uk

Following the transfer of the acyl group to the alcohol, the DMAP catalyst is left in a protonated, and thus deactivated, state. sci-hub.st To complete the catalytic cycle, the proton must be removed to regenerate the free, active form of DMAP. This is the primary role of an auxiliary base, which is often a sterically hindered, non-nucleophilic amine such as triethylamine (B128534) (NEt3) or diisopropylethylamine (DIPEA). bdmaee.netwikipedia.orgutrgv.edu

The auxiliary base deprotonates the protonated DMAP, allowing it to re-enter the catalytic cycle. wikipedia.org Interestingly, kinetic studies have frequently shown the reaction rate to be zero-order with respect to the concentration of the auxiliary base, indicating that it is not involved in the rate-determining step of the reaction. nih.govresearchgate.net In some systems, particularly under solvent-free conditions, the carboxylate anion generated from the anhydride can itself serve as the base to deprotonate the alcohol and regenerate the catalyst, obviating the need for an external auxiliary base. sci-hub.stacs.org

Kinetic investigations have provided significant insights into the DMAP-catalyzed acylation mechanism. For the acylation of alcohols with acetic anhydride in the presence of DMAP and an auxiliary base like triethylamine, the reaction is typically found to be first-order with respect to the alcohol, the acetic anhydride, and the DMAP catalyst. nih.govresearchgate.net The rate is generally found to be independent of the auxiliary base concentration, confirming its role in a non-rate-limiting regeneration step. nih.govsci-hub.st

Rate = k_cat[Alcohol][Anhydride][DMAP] + k_uncat[Alcohol][Anhydride]

The relative contribution of the catalyzed versus the uncatalyzed pathway is highly dependent on the specific substrates and reaction conditions. nih.gov For instance, steric hindrance in either the alcohol or the anhydride substrate has a pronounced effect on the rate constants for both the catalyzed and uncatalyzed reactions. nih.gov

Below is a table summarizing kinetic findings for the DMAP-catalyzed acetylation of cyclohexanol (B46403).

| Reactant | Order of Reaction | Finding |

| Acetic Anhydride | First-Order | The rate of reaction is directly proportional to the concentration of acetic anhydride. nih.govresearchgate.net |

| Cyclohexanol | First-Order | The reaction rate is directly proportional to the concentration of the alcohol substrate. nih.govresearchgate.net |

| DMAP | First-Order | The catalytic effect is directly proportional to the concentration of DMAP. nih.govresearchgate.net |

| Triethylamine (Auxiliary Base) | Zero-Order | The concentration of the auxiliary base does not influence the rate-determining step of the reaction. nih.govresearchgate.net |

The choice of solvent can significantly impact the rate and efficiency of DMAP-catalyzed reactions. nih.gov Aprotic solvents, such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), are commonly employed to prevent the unwanted protonation of the DMAP catalyst and the hydrolysis of the reactive acylpyridinium intermediate. bdmaee.net

Mechanistic Divergence Based on Substrate and Reaction Conditions

While the nucleophilic catalysis pathway is the most prevalent mechanism in DMAP-catalyzed acylations, the reaction course can diverge depending on the specific characteristics of the substrates and the reaction environment.

The nucleophilic catalysis pathway, as detailed above, is the energetically most favorable route for the acylation of most alcohols with anhydrides. nih.govresearchgate.net This pathway's dominance is a direct consequence of DMAP's high nucleophilicity, which enables the efficient formation of the highly reactive N-acylpyridinium intermediate. bdmaee.netvaia.com The subsequent steps involve the alcohol attacking this activated intermediate, followed by proton transfer and catalyst regeneration. bdmaee.netwikipedia.org Both theoretical and experimental studies have consistently supported this as the primary mechanism for a wide range of alcohol substrates. nih.govresearchgate.net

A key feature of this pathway is the role of the acetate (B1210297) counterion, which is formed alongside the acylpyridinium cation. This acetate is believed to act as the base that assists in deprotonating the incoming alcohol nucleophile during its attack on the activated acyl group. wikipedia.orgsci-hub.st This is supported by the observation that acylpyridinium salts with less basic counterions (like chloride or tosylate) exhibit lower reactivity. sci-hub.st

However, the nature of the alcohol substrate can lead to a mechanistic shift. For instance, in the acylation of phenols, which are more acidic than typical alcohols, the mechanism can change. wikipedia.org In this case, DMAP may act as a Brønsted base, deprotonating the phenol (B47542) to form a more nucleophilic phenolate (B1203915) ion, which then attacks the anhydride directly. This represents a shift from a nucleophilic catalysis pathway to a base-catalyzed pathway. wikipedia.org

Base-Catalyzed Reaction Pathway and its Energetic Landscape

Beyond its well-established role as a nucleophilic catalyst, this compound (DMAP) can also function as a Brønsted base. In this capacity, it deprotonates a nucleophile, such as an alcohol, increasing its reactivity toward an electrophile like an acid anhydride. However, theoretical and computational studies have consistently shown that this base-catalyzed pathway is energetically less favorable than the nucleophilic route in many standard reactions, such as alcohol acetylation. nih.govresearchgate.netsci-hub.st

The reaction barrier for the base-catalyzed pathway significantly exceeds that of the nucleophilic mechanism. nih.govresearchgate.net This pathway can be envisioned to proceed in either a concerted or a stepwise manner. nih.govsci-hub.st In the concerted mechanism, DMAP removes a proton from the alcohol as the resulting alkoxide attacks the anhydride. DFT calculations have identified potential four-membered and six-membered ring transition states for this process. sci-hub.st Nevertheless, the calculated energies for these transition states are exceptionally high, effectively ruling out any significant contribution from the base-catalyzed pathway under typical reaction conditions. sci-hub.st

A stepwise base-catalyzed pathway is also conceivable, involving the full deprotonation of the alcohol by DMAP in an initial, energetically demanding step. sci-hub.st The resulting alkoxide would then attack the electrophile. This stepwise process is considered even less favorable than the concerted base-catalyzed pathway. sci-hub.st

Despite its higher energy barrier in classical acylation, the basicity of DMAP plays a crucial role in other contexts. In mechanochemical procedures, for instance, the choice of a catalytic base controls chemoselectivity, and DMAP is uniquely able to promote C-acylation products where other bases yield O-acylation products. rsc.org This suggests a mechanism where DMAP's distinct combination of basicity and nucleophilicity facilitates an initial O-acylation followed by a rearrangement to the more stable C-acylated product. rsc.org Furthermore, in certain copper-catalyzed reactions, DMAP has been shown to act as both a ligand and a base to facilitate the formation of the active catalytic species. organic-chemistry.org

Computational and Theoretical Mechanistic Studies

To unravel the complex mechanisms of DMAP-catalyzed reactions, computational and theoretical chemistry have become indispensable tools. rsc.orgutrgv.edu These methods allow for the detailed exploration of reaction coordinates, the characterization of transient species like intermediates and transition states, and the quantification of energetic barriers, providing insights that are often difficult or impossible to obtain through experimental means alone. rsc.org Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations have been pivotal in building and refining the mechanistic models for DMAP's catalytic activity. nih.govrsc.orgnih.govrsc.org These studies have been instrumental in confirming the predominance of the nucleophilic pathway in reactions like alcohol acetylation and in dissecting the dual roles DMAP can play as both a nucleophile and a hydrogen-bond acceptor in other systems. nih.govacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to model DMAP-catalyzed reactions, offering profound insights into their energetic landscapes and mechanisms. rsc.orgrsc.org DFT calculations have been used to compare the viability of different catalytic pathways, notably confirming that the nucleophilic catalysis route is energetically superior to the base-catalyzed one for reactions like the acetylation of tert-butanol (B103910) with acetic anhydride. nih.gov In one such study, calculations at the Becke3 LYP/6-311 + G(d,p)//Becke3 LYP/6-31G(d) level of theory, with solvent effects estimated via the PCM/UAHF model, demonstrated the favorability of the nucleophilic pathway. nih.gov

DFT studies have also been crucial in understanding DMAP's role in more complex catalytic systems. For the Se/DMAP-catalyzed oxidative carbonylation of alcohols, DFT calculations revealed that DMAP functions as both a nucleophile and a hydrogen bond (HB) acceptor. nih.govacs.org The presence of DMAP was shown to significantly lower the energy barrier for the nucleophilic addition of an alcohol, reducing it from 126.9 kJ mol⁻¹ (without DMAP) to just 34.5 kJ mol⁻¹ (with DMAP). acs.org These calculations, performed using the Vienna ab initio simulation package (VASP) with the PBE exchange-correlation functional, highlighted that this barrier reduction is due to a proton shuttling role played by DMAP. nih.gov

In the context of cycloaddition reactions, DFT has been used to map out the multi-step mechanism of the DMAP-catalyzed [2 + 4] cycloaddition of γ-methyl allenoate and phenyl(phenyldiazenyl)methanone, successfully identifying the rate-determining step as the initial nucleophilic addition of DMAP to the allenoate. rsc.org Similarly, for the cycloaddition of CO2 to epoxides, DFT calculations at the B3LYP/6-31G(d,p) level found that the ring-opening of the epoxide by DMAP is the rate-determining step, with a calculated activation energy of approximately 28 kcal/mol less than the non-catalyzed reaction. rsc.org

The tables below summarize key energetic data obtained from DFT calculations across different DMAP-catalyzed reaction studies.

| Reaction | Catalytic Role of DMAP | Transition State | Calculated Barrier (kJ mol⁻¹) | Source |

|---|---|---|---|---|

| Se-Catalyzed Oxidative Carbonylation | HB Acceptor/Proton Shuttle | TSII'-III | 34.5 | nih.govacs.org |

| Se-Catalyzed Oxidative Carbonylation | Nucleophile | TSIII-IV | 73.0 | nih.govacs.org |

| Acetylation of tert-Butanol | Base Catalysis (Concerted) | TS (11a) | 101.4 | sci-hub.st |

| Acetylation of tert-Butanol | Base Catalysis (Concerted) | TS (11b) | 105.9 (4.5 higher than 11a) | sci-hub.st |

| CO₂-Epoxide Cycloaddition | Nucleophile (Ring Opening) | DMAP TS-1 | 115.6 (27.62 kcal/mol) | rsc.org |

| Stationary Point | Description | Relative Enthalpy (Gas Phase, kJ mol⁻¹) |

|---|---|---|

| 7 | Transition State (DMAP attack on anhydride) | +12.0 |

| 8a | Zwitterionic Complex | -45.3 |

| 9 | Transition State (Alcohol attack on acylpyridinium) | -1.2 |

| 11a | Transition State (Base-catalyzed, 4-membered ring) | +101.4 |

| 11b | Transition State (Base-catalyzed, 6-membered ring) | +105.9 |

Molecular Dynamics Simulations for Related DMAP-based Systems

Molecular dynamics (MD) simulations have been employed to investigate the bulk properties of systems involving DMAP derivatives, particularly DMAP-based ionic liquids (DMAP-ILs). rsc.orgresearchgate.netrsc.orgscispace.com These simulations provide valuable insights into the structural and transport properties, such as density and viscosity, which are critical for understanding and expanding the applications of these materials as catalysts. rsc.orgrsc.org

In typical studies, simulation boxes are constructed containing a significant number of ion pairs (e.g., 200) using programs like Packmol. rsc.org The systems undergo energy minimization followed by equilibration phases under constant volume and temperature (NVT) and then constant pressure and temperature (NPT) ensembles. rsc.org The production MD runs, often extending for tens of nanoseconds, generate trajectories that are analyzed to determine the macroscopic properties of the liquid. rsc.org These computational investigations help to understand the behavior of these catalysts and can reveal details such as anomalous transport properties. rsc.orgscispace.com

Investigations of Intermediates and Transition States

A cornerstone of mechanistic studies is the identification and characterization of transient species, namely intermediates and transition states. nih.gov Computational chemistry, particularly DFT, has been invaluable in this regard for DMAP-catalyzed reactions.

In the widely accepted nucleophilic pathway for acylation, the initial attack of DMAP on an acid anhydride forms a highly reactive N-acylpyridinium species. nih.govutrgv.edu DFT calculations have characterized this key intermediate as an acetylpyridinium/acetate ion pair. nih.gov The structures of the transition states leading to and from this intermediate have been located and analyzed. nih.govsci-hub.st For example, the transition state for the reaction of this ion pair with an alcohol substrate has been computationally modeled, solidifying its role in the catalytic cycle. nih.gov

In the Se/DMAP-catalyzed oxidative carbonylation, a crucial intermediate identified via DFT is [DMAP···HSe]δ−[DMAP(CO)OR]δ+. nih.govacs.org The transition state leading to this intermediate (TSIII–IV) was found to have characteristics of an SN2-type nucleophilic substitution. nih.govacs.org Its structure involves the maintenance of a covalent C-Se bond while the C-N(DMAP) bond forms, resulting in a tetrahedral coordination at the carbonyl carbon. acs.org

Similarly, in the DMAP-catalyzed cycloaddition of CO2 and propylene (B89431) oxide (PO), the ring-opening transition state (DMAP TS-1) involves the interaction of the aromatic nitrogen atom of DMAP with the β-carbon atom of the epoxide, weakening the β C-O bond. rsc.org These detailed structural insights into fleeting intermediates and transition states are critical for a comprehensive understanding of how DMAP facilitates chemical reactions. nih.govrsc.org

Studies on Charge Transfer and Electronic Structures

The catalytic efficacy of DMAP is fundamentally rooted in its electronic structure. vaia.comnih.gov The high nucleophilicity of the pyridine nitrogen is enhanced by electron donation from the dimethylamino group through resonance. vaia.com Studies on charge transfer (CT) and electronic properties provide a quantum-level understanding of this behavior.

Bader charge analysis, a method for partitioning electron density, has been used to quantify electronic effects. In a study of Se/DMAP-catalyzed carbonylation, it was shown that the formation of a hydrogen bond between 2-methoxyethanol (B45455) (MEG) and DMAP increases the negative charge on the alcohol's oxygen atom from -1.750 e⁻ (free MEG) to -1.832 e⁻ (MEG···DMAP complex). nih.gov This charge increase enhances the nucleophilicity of the alcohol, facilitating its attack on the electrophile. nih.gov

| Species | Charge on Oxygen of Hydroxyl Group (e⁻) |

|---|---|

| Free MEG | -1.750 |

| MEG···Pyridine | -1.808 |

| MEG···DMAP | -1.832 |

The electronic interactions between DMAP as an electron donor and various electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have also been investigated. nih.govcas.czacs.org Combined experimental and theoretical studies on the DMAP-DDQ charge-transfer complex have used DFT to analyze its electronic properties. nih.govacs.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) confirms that DMAP acts as the electron donor. acs.org Electrostatic potential (ESP) maps further illustrate that in the complex, electron density is transferred from the nitrogen atom of the DMAP to the carbonyl and cyano groups of the DDQ acceptor. nih.gov

Furthermore, the electronic structure of DMAP itself gives rise to interesting photophysical properties, such as solvent-dependent dual fluorescence. researchgate.net Theoretical studies suggest that this phenomenon is due to an intramolecular charge transfer state that requires the twisting of the dimethylamino group relative to the pyridine ring. researchgate.net These fundamental studies on electron distribution and transfer are key to explaining why DMAP and its derivatives are such potent catalysts. nih.gov

Advanced Applications of Dmap in Organic Synthesis

Catalysis in Esterification and Amide Formation

DMAP is widely recognized for its exceptional ability to catalyze esterification and amide formation reactions, often providing remarkable rate enhancements. youtube.com It functions as a potent acyl transfer catalyst, proving superior to pyridine (B92270). For instance, in the benzoylation of 3-chloroaniline, DMAP provides a 10,000-fold rate enhancement compared to pyridine. youtube.com

Acylations of Alcohols and Amines

The acylation of alcohols and amines is a fundamental transformation in organic synthesis, frequently employed for the installation of protecting groups or the synthesis of esters and amides. youtube.comresearchgate.net DMAP is a highly effective nucleophilic catalyst for these reactions. researchgate.net The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acyl donor, such as an acid anhydride (B1165640), to form a highly reactive acylpyridinium ion pair. researchgate.netrsc.org This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide and the regeneration of the DMAP catalyst, which is typically protonated and then neutralized by an auxiliary base like triethylamine (B128534). researchgate.net

Theoretical and experimental studies strongly support this nucleophilic catalysis pathway over a competing base-catalyzed mechanism. rsc.org Kinetic studies on the acetylation of cyclohexanol (B46403) with acetic anhydride in the presence of DMAP and triethylamine revealed the reaction to be first-order with respect to the anhydride, alcohol, and DMAP, but zero-order with respect to the auxiliary base, triethylamine. rsc.org

Use with Anhydrides and Carboxylic Acid Derivatives

DMAP is particularly effective when used in conjunction with acid anhydrides for the acylation of alcohols. researchgate.net The higher reactivity of anhydrides compared to carboxylic acids makes them excellent acylating agents in DMAP-catalyzed reactions. researchgate.net The standard method, established by Steglich and Höfle, involves the use of DMAP to catalyze the acylation of alcohols with anhydrides. researchgate.net

The mechanism proceeds through the nucleophilic attack of DMAP on the carbonyl group of the anhydride, forming the aforementioned acylpyridinium ion pair. researchgate.netrsc.org This intermediate readily reacts with the alcohol to yield the final ester product. researchgate.net This methodology is not limited to simple alcohols; it is also effective for the esterification of sterically hindered alcohols. uni-muenchen.de

In the context of amide bond formation, DMAP is often used with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). commonorganicchemistry.com In these reactions, DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that is then attacked by the amine. commonorganicchemistry.com This approach has proven effective for the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids. commonorganicchemistry.com

Esterification of Carboxylic Acids with Activating Agents

A significant application of DMAP is in the esterification of carboxylic acids that have been activated by coupling agents, most notably dicyclohexylcarbodiimide (B1669883) (DCC). nih.govtotal-synthesis.com This method, known as the Steglich esterification, is a mild and efficient procedure for forming esters, particularly for sterically demanding and acid-labile substrates. synarchive.com

The reaction proceeds via the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. total-synthesis.comsynarchive.com While this intermediate is reactive, the addition of a catalytic amount of DMAP (typically 3-10 mol-%) significantly accelerates the subsequent reaction with an alcohol. nih.gov DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a highly reactive acylpyridinium species. synarchive.com This "active ester" intermediate then rapidly reacts with the alcohol to furnish the desired ester, suppressing the formation of the common side product, N-acylurea. nih.govsynarchive.com This method is so effective that it allows for the synthesis of esters from even sensitive or sterically hindered carboxylic acids at room temperature with high yields. nih.gov

Table 1: DMAP-Catalyzed Esterification of Carboxylic Acids with DCC Activation This table presents examples of esters synthesized using the DCC/DMAP method, highlighting the yields achieved.

| Carboxylic Acid | Alcohol | Yield (%) | Reference |

|---|---|---|---|

| N-Boc-L-Alanine | Methanol | 95 | nih.gov |

| Pivalic Acid | tert-Butanol (B103910) | 85 | nih.gov |

| Benzoic Acid | Isopropanol | 92 | nih.gov |

| Propiolic Acid | Geraniol | Not specified | total-synthesis.com |

DMAP in Functional Group Protection and Deprotection

The temporary modification of functional groups is a cornerstone of multi-step organic synthesis. DMAP plays a crucial role as a catalyst in the introduction of several key protecting groups. uni-muenchen.de

Protecting Group Introduction (e.g., TBS, Boc)

tert-Butyldimethylsilyl (TBS) Protection: The TBS group is a widely used protecting group for alcohols. The protection is commonly achieved using tert-butyldimethylsilyl chloride (TBSCl). While this reaction can be slow, the addition of a base such as imidazole (B134444) or DMAP significantly accelerates the process. synarchive.com DMAP, being a potent nucleophile, is thought to react with TBSCl to form a more reactive silylpyridinium intermediate, which then readily silylates the alcohol. uni-muenchen.de This catalytic effect is particularly noticeable in the protection of sterically hindered secondary and tertiary alcohols. researchgate.net

Table 2: DMAP in TBS Protection of Alcohols This table provides examples of reaction conditions for the TBS protection of alcohols utilizing DMAP.

| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMAP, i-Pr₂NEt, TBSCl | CH₂Cl₂ | 0 °C to RT | 3 h | 88 | |

| 2,6-Lutidine, DMAP, TBSOTf | CH₂Cl₂ | 0 °C | 4 h | 95 | |

| DMAP, Imidazole, TBSCl | CH₂Cl₂ | 1 h - 8 h | 89 - 95 | ||

| DMAP, Et₃N, TBSCl | DMF | 2 h - 3 h | 69 - 71 | ||

| DMAP, TBSCl, N-Methylmorpholine | DMF | 0 °C to RT | 30 min | 99 |

tert-Butoxycarbonyl (Boc) Protection: The Boc group is arguably the most common protecting group for amines in non-peptide chemistry. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). DMAP is frequently used as a catalyst in these reactions. The mechanism involves the nucleophilic attack of DMAP on a carbonyl group of Boc₂O, leading to the formation of a highly reactive N-Boc-pyridinium species. This intermediate is then readily attacked by the amine, affording the N-Boc protected amine and regenerating the DMAP catalyst. The reaction is often rapid, with the evolution of carbon dioxide gas driving the reaction to completion.

Twofold Protection of Amine Functions

A unique application of DMAP catalysis is the twofold protection of primary amine functions. uni-muenchen.de This involves the introduction of two protecting groups onto the same nitrogen atom. For instance, an acyl-protected primary amine can be further reacted with Boc₂O in the presence of DMAP. This activates the acyl-NH bond, allowing for subsequent cleavage under milder conditions than would otherwise be possible. This strategy enables a level of discrimination between different types of amine functionalities within a molecule. For example, it is possible to selectively cleave an N-acetyl group from a primary amine in the presence of secondary amines, as demonstrated in the case of spermidine. This approach has also been utilized to achieve full discrimination between two primary and one secondary amino functions in a single molecule.

DMAP-Catalyzed Reactions in Complex Molecule Synthesis

4-Dimethylaminopyridine (DMAP) has emerged as a highly efficient and versatile nucleophilic catalyst in a vast array of organic transformations. Its utility in the synthesis of complex molecular architectures is particularly noteworthy, facilitating reactions that might otherwise require harsh conditions or prove inefficient. This section delves into specific advanced applications of DMAP in key synthetic reactions, highlighting its role in the formation of intricate and valuable chemical entities.

Synthesis of Indoles and Tetrazoles

DMAP has been ingeniously incorporated into the structure of ionic liquids (ILs) to create efficient and recyclable catalytic systems for the synthesis of heterocyclic compounds like indoles and tetrazoles. nih.govnih.govresearchgate.net Research has demonstrated the utility of N,N-dimethylpyridin-4-amine-based ionic liquids (DMAP-ILs) as catalysts in the Fischer indole (B1671886) synthesis and the "click chemistry" formation of 1H-tetrazoles. nih.govnih.gov

In the Fischer indole synthesis, DMAP-ILs have been successfully employed to catalyze the reaction between phenylhydrazine (B124118) hydrochloride and cyclohexanone, yielding the corresponding indole. researchgate.net A key advantage of this methodology is the low catalyst loading required, typically around 0.2 equivalents, which simplifies purification and aligns with the principles of green chemistry. nih.govnih.gov The use of DMAP-ILs provides an environmentally benign alternative to traditional solvents and catalysts. nih.govnih.gov

Similarly, in the synthesis of 1H-tetrazoles via the reaction of benzonitriles with an azide (B81097) source like trimethylsilyl (B98337) azide, DMAP-ILs have proven to be effective catalysts. nih.govresearchgate.net These reactions can often be carried out under solvent-free conditions, further enhancing their environmental credentials. nih.govnih.gov The thermal stability of these DMAP-based catalysts makes them suitable for temperature-dependent reactions. nih.govresearchgate.net

The following table summarizes the key features of DMAP-IL catalyzed synthesis of indoles and tetrazoles:

| Feature | Description | Reference |

| Catalyst | N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids | nih.gov |

| Reactions | Fischer indole synthesis, 1H-tetrazole formation (click chemistry) | nih.govresearchgate.net |

| Advantages | Minimum catalyst loading (e.g., 0.2 equiv.), environmentally friendly, solvent-free conditions for tetrazole synthesis, easy removal of catalyst | nih.govnih.gov |

| Example Substrates | Phenyl hydrazine (B178648) hydrochloride, cyclohexanone, benzonitriles, trimethylsilyl azide | researchgate.net |

Baylis-Hillman Reaction

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is traditionally catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO). However, studies have shown that in many cases, DMAP is a superior catalyst, leading to significantly improved reaction yields. rsc.orgsigmaaldrich.com

The mechanism involves the initial nucleophilic addition of DMAP to the activated alkene, forming a stabilized zwitterionic intermediate. rsc.org This intermediate then adds to the aldehyde, and a subsequent elimination of the catalyst yields the desired functionalized allylic alcohol. rsc.org DMAP's efficacy has been particularly noted in the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes, which are valuable intermediates for biologically active compounds. sigmaaldrich.com In this specific application, DMAP consistently provides higher yields than DABCO, even on a large (decagram) scale. sigmaaldrich.com

The choice of catalyst can be crucial for the success of the Baylis-Hillman reaction, and DMAP has proven to be a highly effective alternative to more traditional catalysts in various contexts. sigmaaldrich.comresearchgate.net

| Catalyst Comparison in the Synthesis of 3-cyano-5-methoxy-2H-chromene | Yield | Reference |

| DABCO | Low to moderate | sigmaaldrich.com |

| DMAP | Up to 81% | sigmaaldrich.com |

Hydrosilylation Reactions

While DMAP is a well-established catalyst in numerous organic reactions, its direct catalytic role in hydrosilylation reactions is not prominent in the scientific literature. Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is typically catalyzed by transition metal complexes, particularly those of platinum, rhodium, and other noble metals.

However, DMAP has been noted to play an ancillary role in certain metal-catalyzed hydrosilylation systems. For instance, a rare monomeric magnesium hydride complex, which is active in the catalytic hydrosilylation of terminal alkenes, can be accessed and stabilized through complexation with the strongly basic DMAP. In this context, DMAP is not the primary catalyst but rather a crucial ligand that enables the formation and stability of the active catalytic species. This highlights a broader application of DMAP in facilitating catalysis by modulating the properties of metal centers.

Steglich Rearrangement

It is important to clarify that the term "Steglich Rearrangement" is not the standard nomenclature for a DMAP-catalyzed reaction. It is highly probable that this refers to the Steglich Esterification , a widely used method for the formation of esters from carboxylic acids and alcohols, which is critically dependent on DMAP as a catalyst.

The Steglich esterification typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. commonorganicchemistry.com This activation leads to the formation of a highly reactive O-acylisourea intermediate. commonorganicchemistry.com While this intermediate can react directly with an alcohol, the reaction is often slow and can be plagued by a side reaction where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol. commonorganicchemistry.com

This is where DMAP plays its crucial role. As a more potent nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate to form an N-acylpyridinium salt. commonorganicchemistry.comumich.edu This new intermediate is highly reactive towards the alcohol and, importantly, cannot undergo the debilitating rearrangement to an N-acylurea. commonorganicchemistry.comumich.edu The subsequent reaction with the alcohol is fast and efficient, regenerating the DMAP catalyst and forming the desired ester. commonorganicchemistry.com The addition of catalytic amounts of DMAP (typically around 5 mol%) dramatically accelerates the esterification and suppresses the formation of the N-acylurea byproduct, making it an indispensable component of this reaction. commonorganicchemistry.com

| Role of DMAP in Steglich Esterification | |

| Function | Nucleophilic catalyst, acyl transfer agent |

| Mechanism | Reacts with O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt |

| Advantage | Accelerates the rate of esterification and prevents the formation of N-acylurea byproduct |

| Typical Reagents | Carboxylic acid, alcohol, DCC (or other carbodiimide), catalytic DMAP |

Staudinger Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a fundamental method for the preparation of β-lactams, the core structural motif of penicillin and related antibiotics. acs.orgsemanticscholar.org While the classical Staudinger reaction is not catalyzed by DMAP, modern asymmetric variants have utilized chiral derivatives of DMAP to achieve high levels of enantioselectivity. acs.org

Specifically, planar-chiral derivatives of 4-(pyrrolidino)pyridine, a close structural analog of DMAP, have been developed as highly effective nucleophilic catalysts for this transformation. acs.org In this catalytic cycle, the chiral DMAP analog reacts with the ketene to form a chiral enolate intermediate. This intermediate then reacts with the imine in a stereocontrolled fashion to generate the β-lactam product and regenerate the catalyst. This approach allows for the asymmetric synthesis of β-lactams with high yields and enantiomeric excesses.

The use of these specialized DMAP-based catalysts has significantly advanced the Staudinger synthesis, enabling the enantioselective construction of these medicinally important heterocyclic compounds. acs.org

Dakin-West Reaction

The Dakin-West reaction is a classical method for converting an α-amino acid into a keto-amide using an acid anhydride and a base. Traditionally, pyridine is used as both the base and the solvent, often requiring high temperatures (refluxing conditions) for the reaction to proceed efficiently.

A significant improvement to this reaction involves the addition of a catalytic amount of DMAP. The inclusion of DMAP allows the reaction to be conducted at much milder conditions, often at room temperature, while still achieving good yields.

The reaction mechanism involves the initial acylation of the amino acid, followed by cyclization to form an azlactone. DMAP facilitates the key C-acylation step of the azlactone intermediate. Subsequent ring-opening and decarboxylation afford the final keto-amide product. The ability of DMAP to catalyze the reaction under milder conditions expands the substrate scope, allowing for the use of molecules with sensitive functional groups that would not be stable at higher temperatures.

| Reaction Conditions for Dakin-West Reaction | |

| Traditional Conditions | Pyridine as base and solvent, refluxing temperature |

| DMAP-Catalyzed Conditions | Pyridine as base, catalytic DMAP, room temperature |

Curtius Rearrangement

This compound (DMAP) serves as an effective catalyst in a controllable, base-free, one-pot Curtius rearrangement of carboxylic acids. This method utilizes 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) to convert a wide array of primary, secondary, and tertiary alkyl and aryl carboxylic acids into their corresponding isocyanates with high efficiency and stereospecificity. nih.govresearchgate.netacs.org

The reaction mechanism is dependent on the concentration of the DMAP catalyst, which allows for a mild and controlled process. nih.govresearchgate.net The proposed mechanism involves the initial attack of DMAP on the electron-deficient carbonyl group of DMTN₃, forming an azido (B1232118) anion and an intermediate. This intermediate then reacts with a carboxylic acid anion (RCOO⁻). A subsequent rearrangement and reaction with another azido anion produce the acyl azide (RCON₃) and regenerate the DMAP catalyst. The acyl azide then undergoes the Curtius rearrangement to yield the final isocyanate product. acs.orgnih.gov

This DMAP-catalyzed protocol has proven valuable in the late-stage decarboxylative isocyanation of complex molecules, including natural products and pharmaceuticals, without the need to protect other functional groups. nih.govresearchgate.netnih.gov For instance, natural products such as dehydrocholic acid, thioctic acid, and oleic acid, as well as the nonsteroidal anti-inflammatory drug sulindac, have been successfully converted to their corresponding isocyanates using this method. nih.gov

| Substrate | Functional Groups Present | Outcome |

|---|---|---|

| Dehydrocholic acid | Carbonyl | Successful decarboxylative isocyanation |

| Thioctic acid | Disulfide | Successful decarboxylative isocyanation |

| Oleic acid | cis-Olefin | Successful decarboxylative isocyanation |

| Sulindac | Allylic carboxylic acid | Successful decarboxylative isocyanation |

Synthesis of Macrocyclic Compounds

DMAP is a widely utilized catalyst in macrolactonization and macrolactamization reactions, which are crucial for the synthesis of macrocyclic compounds, a structural motif present in many natural products and pharmaceuticals. wikipedia.orgdoi.orgacgpubs.org It is often used in conjunction with dehydrating agents, such as substituted benzoic anhydrides like 2-methyl-6-nitrobenzoic anhydride (MNBA). acgpubs.orglibretexts.org

In these reactions, DMAP functions as a nucleophilic catalyst that activates the carboxylic acid group of the linear precursor, facilitating the intramolecular cyclization. The combination of MNBA and a catalytic amount of DMAP or its N-oxide derivative (DMAPO) has been shown to be highly effective for the formation of large-ring lactones and lactams under mild conditions. acgpubs.orglibretexts.org For example, in the synthesis of a 16-membered depsipeptidic analogue of the natural product FE399, macrolactamization of the linear precursor was successfully achieved. acgpubs.org Research showed that decreasing the amount of DMAP used can significantly improve the yield by minimizing undesired side reactions, such as aminolysis of ester moieties. acgpubs.orglibretexts.org

The catalytic efficiency of DMAP in these cyclizations allows for improved reaction conditions, higher yields, and enhanced product purity, making it a valuable tool in the total synthesis of complex macrocyclic natural products. wikipedia.org

Ring-Opening Polymerization

As a strongly basic amine organocatalyst, DMAP is favored for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). nih.gov This method provides an alternative to traditional organometallic catalysts (e.g., stannous octoate), which can be difficult to remove completely and may introduce toxicity. nih.gov

DMAP-mediated ROP is versatile and has been employed for:

One-pot PLA polymerizations and conjugations. nih.gov

The synthesis of diblock or triblock copolymers. nih.gov

Grafting PLA onto other polymer fibers, such as cellulose. nih.gov

Creating star-shaped or cross-linked PLA networks. nih.gov

The mechanism of DMAP-catalyzed ROP can proceed through different pathways. DFT modeling studies suggest that for the ROP of L-lactide (L-LA), a basic/alcohol activation mechanism is more energetically favorable than a zwitterionic nucleophilic/monomer pathway. rsc.org In this mechanism, DMAP activates the initiating alcohol through hydrogen bonding. rsc.org

Furthermore, DMAP has been used to catalyze the ROP of lactide initiated by cyclodextrins (CDs), which are cyclic oligosaccharides. acs.orgresearchgate.net This approach allows for the synthesis of novel polyester-cyclodextrin conjugates, where PLA chains are grafted onto the CD core. acs.org Studies have shown that a quantitative functionalization of native α-, β-, and γ-cyclodextrins can be achieved, yielding polymers with narrow molecular weight distributions. acs.org

Synthesis of Quinazoline (B50416) Derivatives

DMAP is an effective catalyst for the one-pot, metal-free synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O). nih.govnih.govrsc.org In this reaction, (Boc)₂O acts as the precursor for the carbonyl group at the 2-position of the quinazoline ring. nih.govnih.govrsc.org

The DMAP-catalyzed heterocyclization proceeds smoothly under mild conditions, often at room temperature, providing good to excellent yields of the desired products. nih.govnih.gov This method is compatible with a wide range of substrates bearing different functional groups. nih.govrsc.org The reaction pathway is believed to involve the formation of an unstable carbamic–carbonic anhydride intermediate, which then undergoes intramolecular cyclization catalyzed by DMAP to form the quinazoline-2,4-dione ring system. nih.govnih.gov

The efficiency of this protocol has been demonstrated in the synthesis of the aldose reductase inhibitor Zenarestat, which was prepared with a total yield of 70%. nih.govrsc.org

| Substituent on 2-Aminobenzamide (R¹) | Substituent on Nitrogen (R²) | Effect on Yield |

|---|---|---|

| Electron-donating (e.g., Me, OMe) | Alkyl, Benzyl (B1604629) | Increased yield due to higher nucleophilicity of the amino group |

| Electron-withdrawing (e.g., F, CF₃) | Aryl with electron-deficient groups | Lower yield |

| Methoxy (OMe) | p-Methoxybenzyl (PMB) | High yield (e.g., 82-86%) |

Oxidative Alkynylation and Carbonylation

DMAP plays a crucial role in various oxidative alkynylation and carbonylation reactions, often as part of a catalytic system.

Oxidative Alkynylation: An efficient method for the N-alkynylation of 7-azaindoles has been developed using a CuI/DMAP catalytic system. rsc.org This reaction proceeds at room temperature and is open to the air, providing a practical route to a wide range of N-alkynylated 7-azaindoles in good yields. Mechanistic studies suggest that the combination of CuI and DMAP forms a [CuII(DMAP)₂I₂] species, which acts as the active catalyst in the C-N bond formation pathway. rsc.org

Oxidative Carbonylation: In the selenium-catalyzed oxidative carbonylation of alcohols to produce dialkyl carbonates (DACs), DMAP demonstrates dual-functional behavior. acs.orgnih.govorganic-chemistry.org It acts as both a nucleophile and a hydrogen bond acceptor, which is responsible for the remarkably high catalytic activity of the Se/DMAP system. acs.orgnih.govorganic-chemistry.org DFT calculations and spectroscopic data support a mechanism where DMAP's nucleophilic substitution at a carbonyl group is a critical and energetically favorable step. acs.orgnih.gov

Furthermore, DMAP is used in palladium-catalyzed carbonylation reactions of aryl halides with carbon monoxide to generate highly electrophilic aroyl–DMAP salts. nih.govresearchgate.netwikipedia.org These salts are potent aroylating agents that can rapidly react with a variety of nucleophiles to form amides, esters, and other carboxylic acid derivatives under mild conditions. nih.govwikipedia.org This method allows for the carbonylation of substrates that may be incompatible with standard carbonylative conditions. nih.gov A novel palladium complex, [PdII(DMAP)₂(OAc)₂], has also been developed as a phosphine-free catalyst for efficient aminocarbonylation and carbonylative Suzuki–Miyaura couplings. nih.gov

Metal-Free Aerobic Oxidation Reactions

DMAP has emerged as a potent catalyst for novel metal-free aerobic oxidation reactions. One prominent example is the oxidation of aryl α-halo esters to the corresponding aryl α-keto esters. nih.govresearchgate.netacs.org This transformation is successfully catalyzed by DMAP under mild conditions, utilizing air as the oxidant at room temperature. nih.govresearchgate.net

The proposed mechanism involves the generation of pyridinium (B92312) ylides from the aryl α-halo esters and DMAP. nih.govresearchgate.net These ylides then undergo a [3 + 2] cycloaddition with molecular oxygen from the air. nih.govresearchgate.net The nucleophilicity of the pyridine catalyst is a more critical factor for the reaction's success than the pKa of the corresponding pyridinium salt, which is why DMAP, with its strong electron-donating dimethylamino group, is particularly effective, affording yields up to 95%. nih.govresearchgate.net

In another application, a metal-free system of DMAP combined with benzyl bromide has been developed for the selective aerobic oxidation of methyl aromatics. commonorganicchemistry.com This system effectively oxygenates the sp³ C-H bonds of various methyl aromatics using molecular oxygen, with the major products being single-substituted organic acids. The reaction is believed to proceed through the in situ formation of a pyridine onium salt from DMAP and benzyl bromide, which functions as the true catalyst. commonorganicchemistry.com

DMAP in Industrial and Pharmaceutical Synthesis

DMAP is a versatile and powerful catalyst that has found extensive application in both industrial and pharmaceutical synthesis due to its high catalytic efficiency, often under mild conditions. Its primary role is as a superior nucleophilic catalyst for acylation and esterification reactions, where it can increase reaction rates by several orders of magnitude compared to older catalysts like pyridine. wikipedia.org

Key Industrial and Pharmaceutical Applications:

Pharmaceutical Synthesis: DMAP is a crucial reagent in the synthesis of numerous active pharmaceutical ingredients (APIs). It facilitates the formation of ester and amide bonds, which are common linkages in drug molecules. For instance, it is used in the synthesis of antibiotics, such as in the tri-O-acetylation of erythromycin, where it increases the reaction rate tenfold compared to traditional methods. wikipedia.org It is also employed in the production of pesticides and vitamins, such as Vitamin E succinate (B1194679), where it offers a process with fewer side reactions and reduced costs. wikipedia.org

Polymer Chemistry: As detailed in the section on ring-opening polymerization, DMAP is used as an organocatalyst for producing biodegradable polymers like PLA, which have significant applications in the biomedical field for drug delivery systems and medical implants. nih.gov

Fine and Specialty Chemicals: In the broader chemical industry, DMAP is used to synthesize a variety of fine chemicals, dyes, and agrochemicals. Its ability to catalyze reactions involving sterically hindered substrates makes it particularly valuable for creating complex molecules. wikipedia.org

The use of DMAP on an industrial scale is advantageous because it often allows for higher yields, shorter reaction times, and improved product quality, circumventing issues associated with traditional methods.

Application in Pesticide and Fungicide Synthesis

DMAP's catalytic prowess is harnessed in the synthesis of various agrochemicals, particularly pesticides and fungicides. It serves as a potent catalyst in acylation reactions, which are fundamental to the synthesis of many active ingredients. highfine.com

One notable application is in the production of organophosphate insecticides. nih.govepa.gov For instance, DMAP is employed in the synthesis of Acetophos, a broad-spectrum, non-systemic contact and stomach insecticide. highfine.com Organophosphates are esters of phosphoric acid and are widely used to control a variety of pests in crops like fruit trees, corn, and vegetables. highfine.comresearchgate.net The general structure of these compounds involves a phosphate (B84403) core with organic substituents. nih.gov DMAP's role is to facilitate the esterification or phosphorylation step, leading to higher efficiency and yield in the manufacturing process. google.com

DMAP has also demonstrated significant catalytic effects in the synthesis of fungicides. For example, in the production of dinitrocrotonate, using DMAP as a catalyst at temperatures between 30-40°C resulted in a product content of 95.4% and a yield of 85.6%. highfine.com This represents a notable improvement compared to other catalysts like dimethylformamide and triethylamine. highfine.com The compound's effectiveness as a catalyst in these syntheses contributes to more efficient production of agrochemicals. nih.gov

| Agrochemical Class | Specific Example | Role of DMAP | Key Reaction Type |

|---|---|---|---|

| Organophosphate Insecticide | Acetophos | Catalyst | Acylation/Phosphorylation |

| Fungicide | Dinitrocrotonate | Catalyst | Acylation/Esterification |

Role in Drug Molecule Synthesis

The versatility and high catalytic activity of DMAP make it an indispensable tool in the synthesis of pharmaceutical compounds. nbinno.comacademie-sciences.fr It is widely employed as a nucleophilic catalyst in numerous organic reactions that are crucial for the construction of complex drug molecules. researchgate.netresearchgate.net Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the creation of complex heterocyclic structures with potential therapeutic properties. derpharmachemica.commdpi.com

DMAP is particularly effective in catalyzing acylation and esterification reactions, which are common steps in pharmaceutical synthesis. bdmaee.netcommonorganicchemistry.com For example, it has been used in the acetylation of morphine to produce heroin, significantly reducing the reaction time from several hours at elevated temperatures to under 10 minutes at room temperature. researchgate.net

Furthermore, DMAP has been utilized in the synthesis of novel heterocyclic compounds with potential medicinal value. For instance, it has been employed as a catalyst in the synthesis of:

Antiplasmodial quinazolines : A series of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines were synthesized using a DMAP-catalyzed nucleophilic aromatic substitution (SNAr) reaction, showing potential as antimalarial agents. nih.gov

Thiopyrano[2,3-b]quinoline derivatives : These compounds, with structural similarities to the potential anticancer drug MT477, were synthesized in high yields using DMAP as a catalyst. derpharmachemica.com

N-sulfonyl monocyclic β-lactams : DMAP is used as a superb nucleophilic catalyst in the Staudinger synthesis of β-lactams. wikipedia.orgresearchgate.net

The use of DMAP in these syntheses often leads to milder reaction conditions, faster reaction rates, and improved yields, making it a valuable catalyst in drug discovery and development. highfine.com

| Drug Scaffold/Molecule | Therapeutic Potential | Role of DMAP | Reaction Type |

|---|---|---|---|

| Heroin (Diacetylmorphine) | Opioid Analgesic | Catalyst | Acetylation |

| 4-Aryloxy-2-trichloromethylquinazolines | Antiplasmodial | Catalyst | SNAr |

| Thiopyrano[2,3-b]quinolines | Anticancer (potential) | Catalyst | Condensation/Intramolecular Cyclization |

| β-lactams | Antibiotic | Catalyst | Staudinger Synthesis |

Synthesis of Vitamin E Succinate

A significant application of DMAP is in the synthesis of Vitamin E succinate, a derivative of Vitamin E with enhanced stability and potential therapeutic applications, including anticancer properties. researchgate.netmdpi.com The synthesis involves the esterification of the phenolic hydroxyl group of Vitamin E (α-tocopherol) with succinic anhydride. academie-sciences.frresearchgate.net

DMAP acts as a highly effective nucleophilic acylation catalyst in this reaction. academie-sciences.fr The mechanism involves the initial reaction of DMAP with succinic anhydride to form a highly reactive acylpyridinium intermediate. academie-sciences.fr This intermediate is then readily attacked by the hydroxyl group of Vitamin E, leading to the formation of Vitamin E succinate and the regeneration of the DMAP catalyst. academie-sciences.fr This catalytic cycle allows for the efficient conversion of Vitamin E to its succinate ester under mild conditions. academie-sciences.fr

Research has explored the use of both free DMAP and immobilized DMAP for this synthesis. academie-sciences.frresearchgate.net Immobilizing DMAP on supports like nano-silica offers advantages such as easy separation of the catalyst from the reaction mixture, which prevents product contamination and allows for catalyst recycling. researchgate.net In one study, a nano-SiO2 immobilized DMAP derivative achieved a Vitamin E succinate yield of 94% and could be recycled 20 times with no significant loss in activity. researchgate.net The use of a mixed solvent system, such as hexane-acetone, has also been shown to improve the catalytic activity and substrate solubility. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Advantages of DMAP |

|---|---|---|---|---|

| Vitamin E (α-tocopherol) | Succinic anhydride | This compound (DMAP) | Vitamin E Succinate | High yield, mild reaction conditions, catalyst recyclability (immobilized form) |

Development and Application of Chiral Dmap Derivatives

Design Principles for Chiral DMAP Analogues

The rational design of chiral DMAP analogues is pivotal to achieving high levels of enantioselectivity. The primary strategy involves the introduction of a chiral element that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This is typically achieved by creating a sterically demanding and well-defined chiral environment around the nucleophilic pyridine (B92270) nitrogen. Key to the success of these catalysts is the proximity of the chiral scaffold to the catalytic center, which allows for efficient chirality transfer during the catalytic cycle.

Several distinct strategies have emerged for the desymmetrization of the achiral DMAP framework. These include the incorporation of stereocenters, the introduction of planar chirality, the exploitation of atropisomerism, and the use of fluxional chirality. bham.ac.uk The overarching goal is to construct a catalyst with a rigid and predictable three-dimensional structure that can induce asymmetry in a wide range of chemical transformations.

Atropisomeric Chiral DMAP Derivatives

Atropisomers are stereoisomers arising from hindered rotation around a single bond. nih.gov This principle has been effectively applied to the design of chiral DMAP catalysts by creating configurationally stable biaryl systems. acs.org In these catalysts, the rotational restriction about an aryl-aryl bond creates a stable chiral conformation that provides the necessary asymmetric environment for catalysis. acs.org

A notable approach involves the synthesis of biaryls where a pyridine core is linked to another aromatic ring. The steric hindrance preventing free rotation is often introduced by bulky substituents ortho to the bond axis. These atropisomeric DMAP analogues have demonstrated efficacy in asymmetric acyl transfer reactions. acs.orgelsevierpure.com The synthesis of these molecules often involves key steps such as Suzuki cross-coupling reactions to create the biaryl axis. acs.org

| Catalyst Type | Key Design Feature | Application Example | Reference |

| Atropisomeric DMAP | Hindered rotation about an Ar-Ar bond | Asymmetric acyl transfer | acs.org |

| Binaphthyl-based DMAP | C2-symmetric binaphthyl backbone | Enantioselective acyl transfer | elsevierpure.com |

Fluxionally Chiral DMAP Catalysts

A more dynamic approach to chiral catalyst design involves the use of fluxional chirality. In these systems, the catalyst exists as a rapidly equilibrating mixture of diastereomers, with one being significantly more reactive or selective than the others. This concept has been successfully applied to DMAP derivatives, where the incorporation of fluxional groups can lead to enhanced selectivity in asymmetric transformations. nih.gov

These catalysts have proven to be effective in the acylative kinetic resolution of both secondary alcohols and axially chiral biaryl compounds, achieving significant selectivity factors. nih.govscispace.com The design of these catalysts often involves incorporating elements that can undergo rapid conformational changes, allowing the catalyst to adapt to the substrate and transition state, thereby maximizing stereochemical control. nih.gov

Planar-Chiral DMAP Derivatives

Planar chirality arises when a molecule has a plane of chirality but no center of chirality. This design principle has been extensively and successfully explored in the development of chiral DMAP derivatives. acs.orgnih.gov A common strategy involves the π-complexation of a substituted pyridine ring to a metal, such as in ferrocene-based DMAP analogues. scispace.comnih.gov

These planar-chiral catalysts have proven to be remarkably versatile, effectively catalyzing a broad spectrum of asymmetric reactions. acs.orgnih.gov Examples include the Staudinger synthesis of β-lactams, the acylation of silyl ketene (B1206846) acetals, and the kinetic resolution of amines and alcohols. acs.orgnih.govacs.org The rigid structure of the metallocene scaffold provides a well-defined chiral pocket around the DMAP core, leading to high levels of enantioselectivity. scispace.com Furthermore, some of these complexes have demonstrated an unexpected mode of catalysis, acting as chiral Brønsted acids in their protonated form. acs.org

| Catalyst Family | Metal Complex | Key Applications |

| Planar-Chiral DMAP | Ferrocene (B1249389) | β-lactam synthesis, acylation of silyl ketene acetals, kinetic resolution |

| Planar-Chiral DMAP | Azaferrocene | Enantioselective addition of alcohols to ketenes |

| Planar-Chiral DMAP | Ruthenium-based | Kinetic resolution of secondary alcohols |

Chiral DMAP-N-oxides

Chiral DMAP-N-oxides represent a distinct class of catalysts where the oxygen atom of the N-oxide functionality, rather than the pyridine nitrogen, acts as the nucleophilic site. researchgate.netnih.gov This seemingly subtle change has opened up new avenues in asymmetric acyl transfer reactions. nih.gov The design of these catalysts often involves incorporating a chiral moiety, frequently derived from readily available α-amino acids, which imparts the desired stereochemical control. researchgate.netresearchgate.net

These catalysts have been successfully employed in the asymmetric Steglich rearrangement, affording C-acylated azlactones with a quaternary stereocenter in high yields and excellent enantioselectivities. researchgate.netnih.gov The development of chiral 4-arylpyridine-N-oxides has further expanded the scope, demonstrating that the strong electron-donating dialkylamino group at the C-4 position is not always essential for high catalytic activity. acs.org DFT calculations have been instrumental in understanding the mechanism, revealing that factors like steric hindrance and hydrogen bonding play crucial roles in determining the enantioselectivity. nih.gov

DMAP-based Aldehydes in Diastereoselective Reactions

The incorporation of a DMAP core into aldehydes has been explored as a strategy for diastereoselective multicomponent reactions. Specifically, DMAP-based aldehydes have been utilized in the Ugi reaction, a four-component reaction that allows for the rapid construction of complex molecules. nih.govdoaj.org

In these reactions, the chirality is often introduced through a chiral amine or α-amino acid, and the DMAP-based aldehyde serves as one of the key building blocks. The diastereoselectivity of the Ugi reaction is highly dependent on the structure of both the aldehyde and the chiral amine component. nih.gov For instance, reactions involving 4-(dimethylamino)-3-pyridine-carboxaldehyde have been shown to proceed with moderate to high diastereoselectivity, providing an efficient route to chiral DMAP derivatives. nih.govdoaj.org

Asymmetric Catalysis with Chiral DMAP Derivatives

Chiral derivatives of DMAP have emerged as powerful and versatile catalysts for a wide array of asymmetric transformations. researchgate.net Their applications span kinetic resolutions, cycloadditions, asymmetric protonations, C-acylations, and Michael addition reactions, among others. researchgate.netresearchgate.net The ability of these catalysts to provide access to a variety of chiral building blocks underscores their importance in modern organic synthesis. researchgate.net

Planar-chiral DMAP derivatives, in particular, have been instrumental in advancing the field. acs.orgnih.gov They have been successfully applied to the enantioselective synthesis of β-lactams through the reaction of ketenes with imines, and in the catalytic asymmetric rearrangement of O-acylated azlactones. acs.org Atropisomeric DMAP analogues have shown great promise in enantioselective acyl transfer reactions, including the kinetic resolution of alcohols and amines. msu.edu

The development of bifunctional catalysts, such as chiral DMAP-thiourea derivatives, has further expanded the scope of these systems. These catalysts have been successfully applied to highly enantioselective Steglich and Black rearrangement reactions. rsc.org The cooperative action of the nucleophilic DMAP moiety and the hydrogen-bonding thiourea group is believed to be key to their high efficiency and selectivity.

The utility of chiral DMAP derivatives is also evident in their application to more complex annulation reactions. For instance, a planar-chiral DMAP derivative has been shown to catalyze a [3 + 2] annulation of silylated indenes to produce diquinanes with three contiguous stereocenters. mit.edu This transformation highlights a mode of reactivity where a chiral α,β-unsaturated acylpyridinium ion plays a central role. mit.edu

The continuous development of novel chiral DMAP derivatives, including those immobilized on magnetic nanoparticles for enhanced recyclability, promises to further broaden the scope and applicability of these remarkable catalysts in asymmetric synthesis. nih.gov

Kinetic Resolution of Alcohols

The kinetic resolution (KR) of racemic alcohols through enantioselective acylation is a cornerstone application of chiral DMAP derivatives. This method separates enantiomers by selectively acylating one faster than the other, yielding an enantioenriched acylated product and the unreacted, enantioenriched alcohol. The effectiveness of this process is quantified by the selectivity factor (s).

Pioneering work by Fu and colleagues introduced planar-chiral DMAP derivatives, which have proven to be exceptionally effective for the KR of various secondary alcohols. These catalysts set a new standard for nonenzymatic acylation, achieving high selectivity factors for arylalkylcarbinols, propargylic alcohols, and allylic alcohols. rsc.orgorganic-chemistry.orgprinceton.edu For instance, a planar-chiral ferrocene-based DMAP catalyst can resolve a range of arylalkylcarbinols with selectivity factors often exceeding 20, a value considered synthetically useful. rsc.orgacs.org

Another significant class of catalysts is the atropisomeric biaryl analogues of DMAP, developed by Spivey and others. These catalysts derive their chirality from restricted rotation around an Ar-Ar bond and have shown moderate to good selectivity in the resolution of benzylic alcohols. acs.org Computational studies have been employed to predict and enhance the selectivity of these atropisomeric catalysts, demonstrating that structural modifications, such as changing an aryl group from phenyl to 3,5-dimethylphenyl, can lead to improved performance. mit.edu

Fluxionally chiral DMAP catalysts, which possess dynamic chiral elements, have also been successfully applied to the kinetic resolution of secondary alcohols, achieving selectivity factors up to 37. researchgate.net Furthermore, chiral DMAP derivatives have been developed for the more challenging kinetic resolution of tertiary alcohols, such as 3-hydroxy-3-substituted 2-oxindoles, with a binaphthyl-based catalyst resolving a wide range of these substrates with s factors up to 60. bham.ac.ukmit.edu

The development of new chiral DMAP derivatives is an ongoing field of research. For example, novel derivatives prepared through the Ugi multicomponent reaction have been shown to resolve various acyclic and cyclic secondary alcohols with selectivity factors up to 12. acs.orgmsu.edunih.gov

| Alcohol Type | Catalyst Type | Selectivity Factor (s) | Reference |

|---|---|---|---|

| Arylalkylcarbinols | Planar-Chiral Ferrocene DMAP | > 20 | rsc.org |

| Propargylic Alcohols | Planar-Chiral Ferrocene DMAP | High | princeton.edu |

| Tertiary Alcohols (3-hydroxy-3-substituted 2-oxindoles) | Binaphthyl-based DMAP | up to 60 | mit.edu |

| Acyclic and Cyclic Secondary Alcohols | Ugi-derived DMAP | up to 12 | acs.orgmsu.edu |

| Axially Chiral Biaryl Compounds | Fluxionally Chiral DMAP | up to 51 | researchgate.net |

Asymmetric Desymmetrization

Asymmetric desymmetrization is a powerful strategy for converting achiral, meso-compounds into valuable chiral building blocks. Chiral DMAP derivatives have been successfully employed as catalysts in the enantioselective acylation of meso-diols and the alcoholysis of meso-anhydrides.

C2-symmetric chiral 4-pyrrolidinopyridines (PPY), which are analogues of DMAP, have been developed to effectively promote the asymmetric desymmetrization of various meso-diols, including 1,2- and 1,3-cyclohexanediols, via enantioselective acylation. acs.orgmit.edu For instance, the desymmetrization of meso-1,2-cyclohexanediol using a specific C2-symmetric catalyst can yield the monoacylated product with high enantiomeric excess (up to 90% ee). mit.edu

More recently, a chiral DMAP derivative featuring a 1,1'-binaphthyl core with tertiary alcohol units has been shown to be highly effective in the enantioselective desymmetrization of 1,3-diols. rsc.org This reaction proceeds with low catalyst loading (0.1 mol%) and provides the desired monoacylated products with enantiomeric ratios up to 95:5. rsc.org Control experiments highlighted the importance of the diol functionalities on both the substrate and the catalyst for achieving high enantioselectivity. rsc.org Similarly, chiral DMAP derivatives have been applied to the acylative desymmetrization of glycerol derivatives. bohrium.com

The desymmetrization of meso-anhydrides is another key application. While much of the foundational work has been done with other catalysts like cinchona alkaloids, chiral DMAP derivatives are also known to catalyze these transformations, providing access to chiral diacids or monoesters. researchgate.net The mechanism is believed to proceed through a nucleophilic pathway where the chiral catalyst attacks one of the enantiotopic carbonyl groups of the anhydride (B1165640).

Asymmetric Intermolecular C-Acylation

Chiral DMAP derivatives and related nucleophilic catalysts facilitate asymmetric intermolecular C-acylation reactions, enabling the construction of quaternary stereocenters. A significant application in this area is the enantioselective acylation of silyl ketene acetals. Planar-chiral DMAP derivatives developed by Fu have been shown to catalyze the reaction between silyl ketene acetals and acylating agents, producing versatile β-dicarbonyl compounds with high enantioselectivity. princeton.edu This process involves the activation of the acylating agent to form a chiral acylpyridinium ion, which then reacts with the silyl ketene acetal.

Another important transformation is the asymmetric Steglich rearrangement, which is an intramolecular acyl transfer from an O-acylated azlactone to form a C-acylated product with a new quaternary stereocenter. Chiral DMAP-N-oxides, where the oxygen atom acts as the nucleophilic site instead of the pyridine nitrogen, have been designed and successfully applied to this reaction. mit.eduresearchgate.net These catalysts, featuring an α-amino acid as the chiral source, can produce C-acylated azlactones in high yields (up to 97%) and excellent enantioselectivities (up to 97% ee). mit.eduresearchgate.net A novel bifunctional catalyst combining a chiral DMAP core with a thiourea moiety has also been developed for the highly enantioselective Steglich rearrangement.

Dynamic Kinetic Resolution of Biaryls

Dynamic kinetic resolution (DKR) is a highly efficient process that combines the kinetic resolution of a racemic substrate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single product enantiomer. This strategy has been successfully applied to the acylative resolution of configurationally unstable biaryl atropisomers using chiral DMAP catalysts.